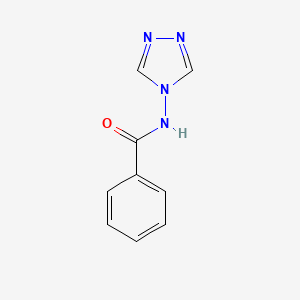
N-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4H-1,2,4-triazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4H-1,2,4-triazol-4-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors, agrochemicals, and polymer additives.
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism.
Pathways Involved: By inhibiting specific enzymes, the compound can disrupt metabolic pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide: Similar structure with a methyl group on the benzene ring.
N-(4H-1,2,4-Triazol-4-yl)octanamide: Similar structure with an octanamide group instead of a benzamide group.
Uniqueness
N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its specific combination of the triazole ring and benzamide group, which imparts distinct chemical and biological properties.
Biological Activity
N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This compound is notable for its diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties. The 1,2,4-triazole ring structure is known for its ability to interact with various biological targets, making it an important scaffold in medicinal chemistry.
Antibacterial Activity
Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antibacterial properties against a range of bacterial strains. For instance:
- In vitro Studies : Newly synthesized triazole compounds were tested against standard Gram-positive and Gram-negative bacteria using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assessments. Some derivatives showed remarkable activity against resistant strains like MRSA and VRE .
- Case Study : A study highlighted that certain 1,2,4-triazole derivatives exhibited MIC values comparable to established antibiotics like ceftriaxone. For example, a compound with a 4-trichloromethyl group showed an MIC of 5 µg/mL against E. coli and B. subtilis, indicating potent antibacterial efficacy .
Antifungal Activity
This compound has also been explored for its antifungal properties:
- Research Findings : Studies indicate that triazole derivatives can inhibit fungal growth effectively. The compound's structure allows it to interfere with fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been examined through various assays:
- Cytokine Release Inhibition : In vitro tests on peripheral blood mononuclear cells (PBMC) showed that certain triazole derivatives could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds derived from this scaffold demonstrated low toxicity while effectively modulating inflammatory responses .
Anticancer Activity
The anticancer effects of triazole derivatives have garnered attention in recent research:
- Mechanism of Action : Triazoles have been shown to induce apoptosis in cancer cells through various pathways. For instance, studies have indicated that certain this compound derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cell cycle regulation .
Summary of Biological Activities
Properties
CAS No. |
13213-82-6 |
|---|---|
Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C9H8N4O/c14-9(8-4-2-1-3-5-8)12-13-6-10-11-7-13/h1-7H,(H,12,14) |
InChI Key |
QLANQXWHADSQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















